![molecular formula C14H16N2O4 B1219635 5-Benzylacyclouridine CAS No. 82857-69-0](/img/structure/B1219635.png)
5-Benzylacyclouridine
Overview
Description
5-Benzylacyclouridine (also known as BAU) is a potent and specific inhibitor of uridine phosphorylase . This enzyme plays a major role in regulating uridine homeostasis and also catalyzes the conversion of fluoropyrimidine nucleosides to their respective bases .
Molecular Structure Analysis
The molecular formula of 5-Benzylacyclouridine is C14H16N2O4 . It belongs to the class of organic compounds known as pyrimidones, which are compounds that contain a pyrimidine ring bearing a ketone .Physical And Chemical Properties Analysis
The molecular weight of 5-Benzylacyclouridine is 276.28800 and its density is 1.29g/cm3 . The exact boiling point, melting point, and flash point are not available .Scientific Research Applications
Inhibition of Uridine Phosphorylase
BAU is a potent inhibitor of uridine phosphorylase . This enzyme plays a major role in regulating uridine homeostasis . By inhibiting this enzyme, BAU can affect the balance of uridine in the body .
Enhancement of Uridine Utilization
BAU can enhance the utilization of uridine by selected tissues . This means that it can increase the ability of certain tissues to use uridine for nucleic acid biosynthesis .
Delaying the Disappearance of Uridine from Plasma
BAU can delay the disappearance of uridine from plasma . This can lengthen the plasma half-life of uridine, which can have various implications for the body’s use of this nucleoside .
Potential Chemotherapeutic Applications
BAU has potential chemotherapeutic applications . It has been shown to enhance the therapeutic effects of 5-fluorouracil (FUra), a drug used in cancer treatment . This enhancement can lead to improved outcomes for cancer patients .
Increasing the Normal Plasma Concentration of Uridine
BAU can increase the normal plasma concentration of uridine . This can have various effects on the body’s metabolism and use of uridine .
Selective Effect on Uridine Utilization
BAU has a selective effect on uridine utilization . It can increase the ability of normal host tissues to salvage uridine for nucleic acid biosynthesis, but it has only a slight effect on uridine salvage by certain types of tumors .
Mechanism of Action
Target of Action
5-Benzylacyclouridine (BAU) is a potent and specific inhibitor of uridine phosphorylase . This enzyme plays a major role in regulating uridine homeostasis .
Mode of Action
BAU interacts with its target, uridine phosphorylase, and inhibits its activity . This enzyme is the first in the catabolism of uridine . By inhibiting uridine phosphorylase, BAU can modulate the cytotoxic side effects of 5
properties
IUPAC Name |
5-benzyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,9,17H,6-8,10H2,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAGILXQBHHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN(C(=O)NC2=O)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232034 | |
Record name | 5-Benzylacyclouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylacyclouridine | |
CAS RN |
82857-69-0 | |
Record name | Benzylacyclouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82857-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzylacyclouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzylacyclouridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Benzylacyclouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyl-1-[(2-hydroxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BENZYLACYCLOURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H851I3O9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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